molecular formula C9H14ClNO3 B603487 2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one CAS No. 158890-29-0

2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one

Cat. No.: B603487
CAS No.: 158890-29-0
M. Wt: 219.66g/mol
InChI Key: BLUGCRZMJSMHFW-UHFFFAOYSA-N
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Description

2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one (CAS: 158890-29-0) is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core. Its molecular formula is C₉H₁₄ClNO₃ (MW: 219.66 g/mol), with a chloroethanone group attached to the nitrogen atom of the spiro ring. This compound is exclusively used in research for applications such as medicinal chemistry and crystallography, with a purity >98% and stringent storage guidelines (2–8°C for stability) .

Properties

IUPAC Name

2-chloro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3/c10-7-8(12)11-3-1-9(2-4-11)13-5-6-14-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUGCRZMJSMHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The product is typically purified using methods such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

Scientific Research Applications

2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents attached to the nitrogen of the spiro ring or modifications to the ring system itself (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound -COCH₂Cl C₉H₁₄ClNO₃ 219.66 Reactive chloro group for nucleophilic substitution
(12a) Benzoyl Derivative -COPh (benzoyl) C₂₇H₃₅N₂O₃ 435.26 Aromatic π-π interactions; higher molecular weight
2,2,2-Trifluoro-1-(spiro)ethan-1-one -COCF₃ C₈H₁₂F₃NO₂ 234.07 (M+Na⁺) Electron-withdrawing CF₃ group; enhanced metabolic stability
2-Bromo-2,2-difluoro-1-(spiro)ethan-1-one -COCBrF₂ C₈H₁₂BrF₂NO₂ 293.99 (M+Na⁺) Bromine substitution; potential for radiopharmaceutical applications
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one Spiro[5.5] ring; -COCH₂Cl C₁₁H₁₈ClNO₃ 247.72 Larger ring size (11-membered); increased conformational flexibility
1-{3-amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one Thia-diaza ring; -COCH₃ C₈H₁₃N₃O₂S 215.27 Sulfur and additional heteroatoms; altered solubility and bioactivity

Physicochemical Properties

  • Reactivity : The chloro group in the target compound is a superior leaving group compared to bromine or fluorine analogs, making it reactive in nucleophilic substitutions (e.g., amination or alkylation) .
  • Solubility : Polar substituents (e.g., hydroxy in ) improve aqueous solubility but may reduce membrane permeability. Fluorinated analogs (e.g., -CF₃) balance hydrophobicity and metabolic stability .
  • Conformation : The puckering of the spiro ring (quantified via Cremer-Pople coordinates) influences binding to biological targets .

Biological Activity

2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one, with the CAS number 158890-29-0, is a chemical compound characterized by the molecular formula C9H14ClNO3 and a molecular weight of 219.67 g/mol. This compound exhibits potential biological activities that have garnered interest in various fields including medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds similar to this compound may possess significant antimicrobial activity. For instance, studies on related spirocyclic compounds have shown efficacy against various bacterial strains, suggesting that this compound could also exhibit similar properties due to its structural characteristics.

Anticancer Activity

The spirocyclic structure of this compound is hypothesized to contribute to its potential anticancer effects. Preliminary investigations suggest that the compound may interact with specific cellular pathways involved in cancer progression, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism of action for this compound is believed to involve:

  • Covalent Bond Formation : The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to enzyme inhibition.
  • Target Interaction : The unique spirocyclic structure may enhance binding affinity to specific biological targets, facilitating its biological activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructure TypeBiological Activity
2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-oneSpirocyclicAntimicrobial
2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-y}butanoneSpirocyclicAnticancer
2-ChloroacetophenoneAromatic KetoneAntimicrobial & Anticancer

Study on Antimicrobial Efficacy

A study conducted on derivatives of spirocyclic compounds demonstrated that certain analogs exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the chloroacetyl group can enhance the antimicrobial spectrum of activity.

Investigation into Anticancer Properties

In vitro studies have shown that spirocyclic compounds can induce apoptosis in cancer cell lines. For instance, one study reported that a related compound triggered caspase activation and increased levels of pro-apoptotic factors in human cancer cells.

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